molecular formula C16H12N2O4 B11839514 1H-Indole, 1-(2-methoxybenzoyl)-5-nitro- CAS No. 820234-20-6

1H-Indole, 1-(2-methoxybenzoyl)-5-nitro-

Cat. No.: B11839514
CAS No.: 820234-20-6
M. Wt: 296.28 g/mol
InChI Key: RIIVACVSNAQMBV-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)(5-nitro-1H-indol-1-yl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of (2-Methoxyphenyl)(5-nitro-1H-indol-1-yl)methanone typically involves the following steps:

Chemical Reactions Analysis

(2-Methoxyphenyl)(5-nitro-1H-indol-1-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(2-Methoxyphenyl)(5-nitro-1H-indol-1-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)(5-nitro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

(2-Methoxyphenyl)(5-nitro-1H-indol-1-yl)methanone can be compared with other indole derivatives, such as:

This detailed article provides an overview of (2-Methoxyphenyl)(5-nitro-1H-indol-1-yl)methanone, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

820234-20-6

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

(2-methoxyphenyl)-(5-nitroindol-1-yl)methanone

InChI

InChI=1S/C16H12N2O4/c1-22-15-5-3-2-4-13(15)16(19)17-9-8-11-10-12(18(20)21)6-7-14(11)17/h2-10H,1H3

InChI Key

RIIVACVSNAQMBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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